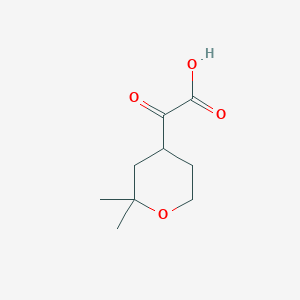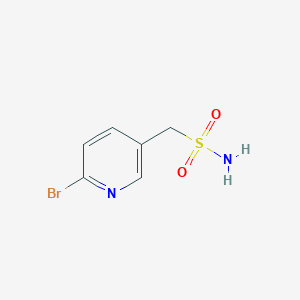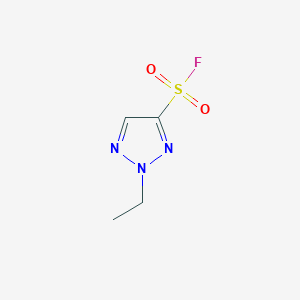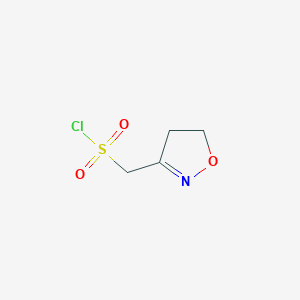
sodium 2-(3-hydroxyazetidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(3-hydroxyazetidin-1-yl)acetate, also known as sodium HA, is a sodium salt of the hydroxyazetidine carboxylic acid (HAc) molecule. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 150°C. Sodium HA is used in a variety of applications, from medical research to industrial production.
Applications De Recherche Scientifique
Sodium HA has a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and anticoagulants. It is also used as a reagent in organic synthesis and as a catalyst in chemical reactions. Furthermore, sodium 2-(3-hydroxyazetidin-1-yl)acetate HA has been used as a model compound to study the structure and reactivity of other hydroxyazetidine derivatives.
Mécanisme D'action
Sodium HA acts as a proton acceptor, which means that it can accept a proton from a molecule and form a new bond. This process is known as protonation and is the basis for many chemical reactions. The protonation of sodium 2-(3-hydroxyazetidin-1-yl)acetate HA can lead to the formation of new molecules, which can be used in a variety of applications.
Biochemical and Physiological Effects
Sodium HA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has been shown to have anti-inflammatory and anticoagulant effects. Furthermore, sodium 2-(3-hydroxyazetidin-1-yl)acetate HA has been shown to modulate the activity of enzymes and receptors involved in signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium HA is a relatively easy to use reagent in laboratory experiments. It is soluble in water and has a relatively low melting point, which makes it easy to use in a variety of experiments. Furthermore, it is non-toxic and does not have any known side effects. However, sodium 2-(3-hydroxyazetidin-1-yl)acetate HA is not very stable in acidic or basic conditions and can be easily degraded by light and heat.
Orientations Futures
There are a number of potential future directions for research involving sodium 2-(3-hydroxyazetidin-1-yl)acetate HA. It could be used as a model compound to study the structure and reactivity of other hydroxyazetidine derivatives. Furthermore, it could be used to develop new pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and anticoagulants. Additionally, it could be used to study the biochemical and physiological effects of hydroxyazetidine derivatives. Finally, it could be used to develop new catalysts for chemical reactions.
Méthodes De Synthèse
Sodium HA can be synthesized from the reaction of hydroxyazetidine carboxylic acid (HAc) with sodium 2-(3-hydroxyazetidin-1-yl)acetate hydroxide. The reaction between HAc and sodium 2-(3-hydroxyazetidin-1-yl)acetate hydroxide produces sodium 2-(3-hydroxyazetidin-1-yl)acetate HA and water as by-products. The reaction is typically carried out in aqueous solution at a temperature of approximately 80°C. The reaction is complete within a few hours.
Propriétés
IUPAC Name |
sodium;2-(3-hydroxyazetidin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.Na/c7-4-1-6(2-4)3-5(8)9;/h4,7H,1-3H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALVVYHCTSNXBF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3-hydroxyazetidin-1-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)











![methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6603287.png)